molecular formula C12H15N5O B13375188 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B13375188
M. Wt: 245.28 g/mol
InChI Key: WMADXHSXTOOPNO-UHFFFAOYSA-N
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Description

7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit Bruton’s tyrosine kinase, a key enzyme involved in B cell receptor signaling, making it a potential candidate for treating B cell malignancies .

Comparison with Similar Compounds

Similar Compounds

  • 7-methylpyrimido[4,5-d]pyrimidin-4-amine
  • Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Uniqueness

Compared to similar compounds, 7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and the presence of the piperidinyl group enhance its binding affinity and selectivity towards certain molecular targets .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C12H15N5O/c1-8-2-4-17(5-3-8)12-13-6-9-10(16-12)14-7-15-11(9)18/h6-8H,2-5H2,1H3,(H,13,14,15,16,18)

InChI Key

WMADXHSXTOOPNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C3C(=O)NC=NC3=N2

Origin of Product

United States

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